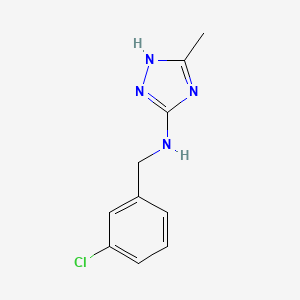
5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzenesulfonyl group, a cyclohexylpiperazine moiety, and a diazacycloundecanone core, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one typically involves multiple steps, including the formation of the diazacycloundecanone core, the introduction of the benzenesulfonyl group, and the attachment of the cyclohexylpiperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the diazacycloundecanone core can be reduced to form alcohol derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
科学研究应用
5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and receptors, modulating their activity. The cyclohexylpiperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets, while the diazacycloundecanone core provides structural stability.
相似化合物的比较
Similar Compounds
5-(4-Cyclohexylpiperazine-1-carbonyl)piperidin-1-yl]-2: Shares the cyclohexylpiperazine moiety but differs in the core structure.
13-(4-Cyclohexylpiperazine-1-carbonyl)-2,3-dimethoxy-5,6,13,13a-tetrahydro-8H-isoquinolino[3,2-a]isoquinolin-8-one: Contains a similar cyclohexylpiperazine group but has a different overall structure.
N-{4-[4-(4-Cyclohexylpiperazine-1-carbonyl)quinolin-2-yl]phenyl}propanamide: Features the cyclohexylpiperazine moiety but with a different core and functional groups.
Uniqueness
5-(Benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one is unique due to its combination of a benzenesulfonyl group, a cyclohexylpiperazine moiety, and a diazacycloundecanone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C26H40N4O4S |
|---|---|
分子量 |
504.7 g/mol |
IUPAC 名称 |
5-(benzenesulfonyl)-9-(4-cyclohexylpiperazine-1-carbonyl)-1,5-diazacycloundecan-2-one |
InChI |
InChI=1S/C26H40N4O4S/c31-25-14-17-30(35(33,34)24-11-5-2-6-12-24)16-7-8-22(13-15-27-25)26(32)29-20-18-28(19-21-29)23-9-3-1-4-10-23/h2,5-6,11-12,22-23H,1,3-4,7-10,13-21H2,(H,27,31) |
InChI 键 |
GYAIMQBQBOYSDE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3CCCN(CCC(=O)NCC3)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,3-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962615.png)
![N-(3,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962618.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B14962622.png)
methanone](/img/structure/B14962630.png)
![8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14962636.png)
![N-(2-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14962641.png)
![2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)
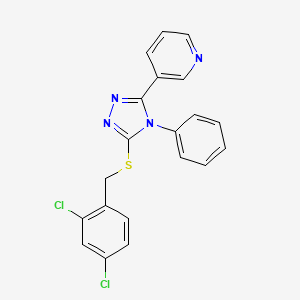
![N-(2-methyl-5-nitrophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B14962661.png)
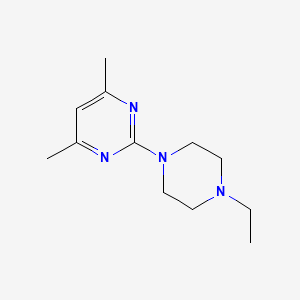
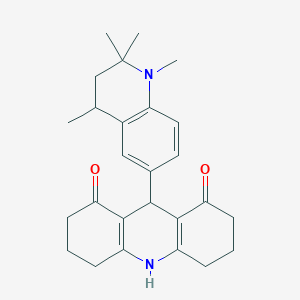
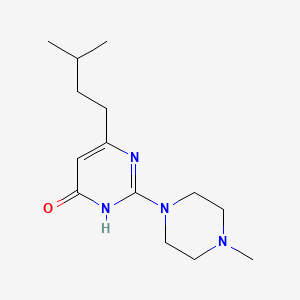
![5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14962699.png)
